1-(4-ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
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Overview
Description
1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both ethoxy and fluorophenyl groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step organic reactions. One common approach is as follows:
Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzaldehyde and 4-fluoroaniline.
Formation of Intermediate: These starting materials undergo a condensation reaction to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization using a suitable reagent, such as thionyl chloride, to form the imidazo[2,1-b][1,3]thiazine ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic rings.
Substitution: The ethoxy and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-(4-ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium exerts its effects depends on its interaction with molecular targets. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating them. The presence of the hydroxyl group and the aromatic rings facilitates binding to active sites through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
- 1-(4-Ethoxyphenyl)-3-(4-chlorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
Uniqueness
1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is unique due to the specific combination of ethoxy and fluorophenyl groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C20H22FN2O2S+ |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C20H22FN2O2S/c1-2-25-18-10-8-17(9-11-18)22-14-20(24,15-4-6-16(21)7-5-15)23-12-3-13-26-19(22)23/h4-11,24H,2-3,12-14H2,1H3/q+1 |
InChI Key |
MOXVFPNZOAESNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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